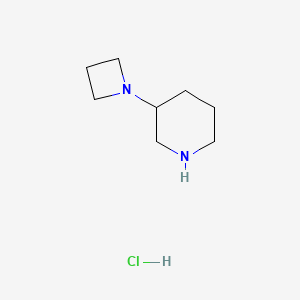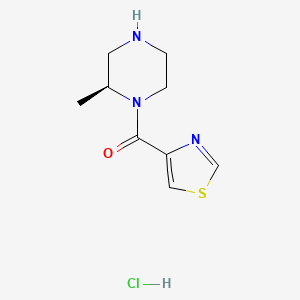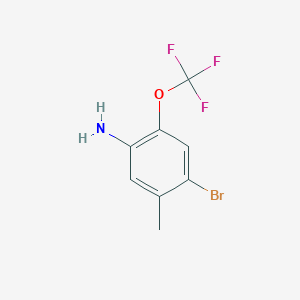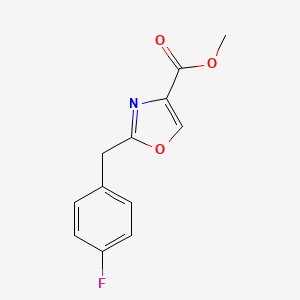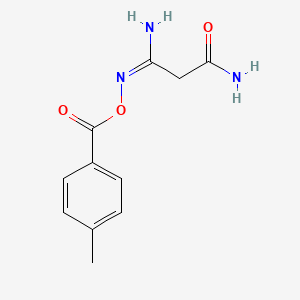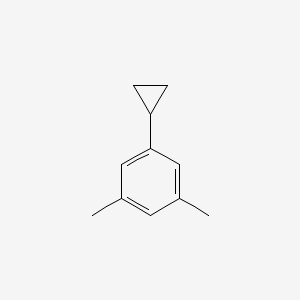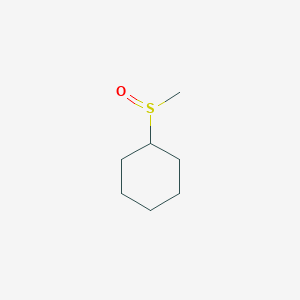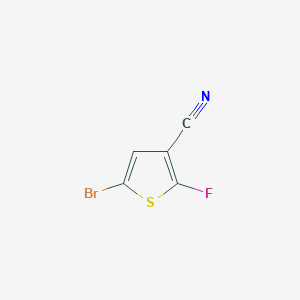
2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for their therapeutic potential
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide typically involves a multi-step process. One common method starts with the reaction of N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride in dry toluene. This reaction produces an intermediate, 2,4-dichloro-N-[chloro(2-nitrophenyl)methylene]benzenamine. The intermediate is then treated with 2-methyl benzoic acid in the presence of triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The compound may also interact with cellular pathways involved in signal transduction, further contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-dichloro-N-(2-methyl-5-nitrophenyl)carbonothioylbenzamide
- 2,4-dichloro-N-(2-methyl-5-nitrophenyl)-5-(4-morpholinylsulfonyl)benzamide
Uniqueness
Compared to similar compounds, 2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chloro and nitro groups, along with the benzamide core, makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C14H10Cl2N2O3 |
|---|---|
Peso molecular |
325.1 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-4-10(18(20)21)7-13(8)17-14(19)11-5-3-9(15)6-12(11)16/h2-7H,1H3,(H,17,19) |
Clave InChI |
LEAPIHRFYICYKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B11717214.png)
